

# An In-depth Technical Guide to **cis-2-Methyl-3-hexene**

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## Compound of Interest

Compound Name: *cis-2-Methyl-3-hexene*

Cat. No.: *B095408*

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CAS Number: 15840-60-5

This technical guide provides a comprehensive overview of **cis-2-Methyl-3-hexene**, also known as (Z)-2-methylhex-3-ene, tailored for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its stereoselective synthesis, and presents its spectral data for characterization.

## Chemical and Physical Properties

**cis-2-Methyl-3-hexene** is a volatile organic compound with the molecular formula  $C_7H_{14}$  and a molecular weight of approximately 98.19 g/mol .<sup>[1][2]</sup> Its structure features a cis-configured double bond between the third and fourth carbon atoms of a methylated hexene chain. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **cis-2-Methyl-3-hexene**

Property	Value	Reference(s)
CAS Number	15840-60-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>14</sub>	[2]
Molecular Weight	98.19 g/mol	[1]
Boiling Point	86 - 88.4 °C at 760 mmHg	[2][3]
Melting Point	-124.4 °C (estimate)	[2]
Density	0.711 g/cm <sup>3</sup>	[2]
Refractive Index	1.3990	[2]
Vapor Pressure	69 mmHg at 25°C	[2]

## Stereoselective Synthesis Protocols

The synthesis of **cis-2-Methyl-3-hexene** with high stereoselectivity is crucial for its application in various research and development fields. Two primary methods for achieving the desired cis configuration are the partial hydrogenation of an alkyne precursor using a Lindlar catalyst and the Wittig reaction with an unstabilized ylide.

### Experimental Protocol 1: Partial Hydrogenation of 2-Methyl-3-hexyne

This method involves the syn-addition of hydrogen across the triple bond of 2-methyl-3-hexyne, yielding the cis-alkene. The Lindlar catalyst, a poisoned palladium catalyst, is employed to prevent over-reduction to the corresponding alkane.[1]

Materials:

- 2-Methyl-3-hexyne
- Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline) [1]
- Hydrogen gas (H<sub>2</sub>)

- Anhydrous solvent (e.g., hexane or ethanol)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve 2-methyl-3-hexyne in the chosen anhydrous solvent.
- Add a catalytic amount of Lindlar's catalyst to the solution.
- Purge the flask with hydrogen gas to replace the air.
- Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by distillation to yield pure **cis-2-Methyl-3-hexene**.

## Experimental Protocol 2: Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis. To favor the formation of the cis-isomer of 2-Methyl-3-hexene, an unstabilized phosphonium ylide is reacted with an appropriate aldehyde.<sup>[4]</sup>

#### Materials:

- Propyltriphenylphosphonium bromide
- A strong base (e.g., n-butyllithium or sodium hydride)
- 2-Methylpropanal
- Anhydrous diethyl ether or tetrahydrofuran (THF)

#### Procedure:

- Suspend propyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension in an ice bath and add the strong base dropwise to generate the unstabilized ylide (a color change, typically to orange or red, indicates ylide formation).
- Stir the resulting ylide solution at room temperature for a designated period to ensure complete formation.
- Cool the reaction mixture again in an ice bath and add 2-methylpropanal dropwise.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
- Quench the reaction by adding water.
- Extract the product with a low-boiling point organic solvent (e.g., pentane).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent by distillation. The triphenylphosphine oxide byproduct can be removed by crystallization from a nonpolar solvent or by column chromatography.
- Purify the resulting liquid by fractional distillation to obtain **cis-2-Methyl-3-hexene**.

## Spectroscopic Data and Characterization

The structural elucidation and confirmation of **cis-2-Methyl-3-hexene** are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. The coupling constants between the vinylic protons in the  $^1\text{H}$  NMR spectrum are characteristic of the cis geometry.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **cis-2-Methyl-3-hexene**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.4 - 5.2	m	2H	Vinyl protons (-CH=CH-)
~2.5	m	1H	Allylic proton (-CH(CH <sub>3</sub> ) <sub>2</sub> )
~2.0	q	2H	Allylic protons (-CH <sub>2</sub> -CH <sub>3</sub> )
~1.0	t	3H	Methyl protons (-CH <sub>2</sub> -CH <sub>3</sub> )
~0.9	d	6H	Methyl protons (-CH(CH <sub>3</sub> ) <sub>2</sub> )

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **cis-2-Methyl-3-hexene**

Chemical Shift ( $\delta$ ) ppm	Assignment
~135	Vinyl carbon
~125	Vinyl carbon
~30	Allylic carbon (-CH(CH <sub>3</sub> ) <sub>2</sub> )
~25	Allylic carbon (-CH <sub>2</sub> -CH <sub>3</sub> )
~20	Methyl carbons (-CH(CH <sub>3</sub> ) <sub>2</sub> )
~14	Methyl carbon (-CH <sub>2</sub> -CH <sub>3</sub> )

## Mass Spectrometry (MS)

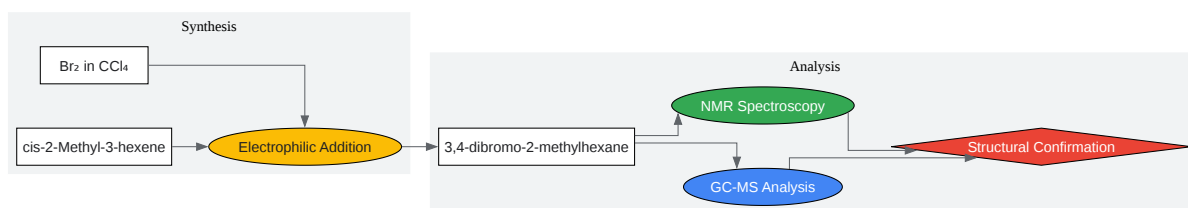
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of **cis-2-Methyl-3-hexene**. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.

Table 4: Mass Spectrometry Data for **cis-2-Methyl-3-hexene**

m/z	Ion	Relative Abundance
98	$[\text{C}_7\text{H}_{14}]^+$ (Molecular Ion)	Low
83	$[\text{C}_6\text{H}_{11}]^+$ ( $[\text{M}-\text{CH}_3]^+$ )	Moderate
69	$[\text{C}_5\text{H}_9]^+$ ( $[\text{M}-\text{C}_2\text{H}_5]^+$ )	High (Base Peak)
55	$[\text{C}_4\text{H}_7]^+$	Moderate
41	$[\text{C}_3\text{H}_5]^+$	Moderate

## Signaling Pathways and Experimental Workflows

**cis-2-Methyl-3-hexene**, as an alkene, can undergo various chemical transformations. A common reaction is electrophilic addition, such as halogenation. The workflow for such a reaction and the subsequent analysis can be visualized.



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Caption: Workflow for the bromination of **cis-2-Methyl-3-hexene** and subsequent product analysis.

This guide provides foundational knowledge for researchers working with **cis-2-Methyl-3-hexene**. For specific applications, further investigation into its reactivity and interactions within biological or chemical systems is recommended.

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